molecular formula C158H248N48O40 B3029587 L-Tyrosinamide, L-phenylalanyl-L-norleucyl-L-histidyl-L-asparaginyl-L-leucylglycyl-L-lysyl-L-histidyl-L-leucyl-L-seryl-L-seryl-L-norleucyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl- CAS No. 71539-01-0

L-Tyrosinamide, L-phenylalanyl-L-norleucyl-L-histidyl-L-asparaginyl-L-leucylglycyl-L-lysyl-L-histidyl-L-leucyl-L-seryl-L-seryl-L-norleucyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-

Cat. No.: B3029587
CAS No.: 71539-01-0
M. Wt: 3460.0 g/mol
InChI Key: DJQHGGFNQNKDOP-WUHMHANXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosinamide is a modified amino acid derivative in which the carboxyl group of tyrosine is replaced by an amide. This modification enhances its utility in biochemical applications, particularly as a ligand for aptamers and enzymes. The compound’s extended peptide chain includes hydrophobic, aromatic, and charged residues, making it a substrate for bacterial solute-binding proteins (SBPs) and a target for high-throughput screening tools. Its structure facilitates interactions with proteins like MeAmi_SBP (KD = 0.187 µM) and DNA aptamers (KD = 45 µM) through backbone hydrogen bonding and side chain-specific interactions .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H248N48O40/c1-15-17-35-98(182-131(221)95(162)62-87-32-20-19-21-33-87)137(227)198-114(66-91-73-172-79-179-91)148(238)200-117(69-123(165)212)151(241)192-108(58-81(3)4)132(222)177-75-124(213)181-97(38-24-27-53-159)133(223)197-113(65-90-72-171-78-178-90)147(237)195-111(61-84(9)10)145(235)203-120(77-208)154(244)204-119(76-207)153(243)187-99(36-18-16-2)134(224)188-105(48-51-125(214)215)139(229)185-103(42-31-57-175-158(169)170)142(232)205-128(85(11)12)155(245)190-106(49-52-126(216)217)141(231)196-112(64-89-71-176-96-37-23-22-34-94(89)96)146(236)194-110(60-83(7)8)143(233)186-102(41-30-56-174-157(167)168)136(226)183-100(39-25-28-54-160)135(225)184-101(40-26-29-55-161)138(228)193-109(59-82(5)6)144(234)189-104(47-50-121(163)210)140(230)201-118(70-127(218)219)152(242)206-129(86(13)14)156(246)202-115(67-92-74-173-80-180-92)149(239)199-116(68-122(164)211)150(240)191-107(130(166)220)63-88-43-45-93(209)46-44-88/h19-23,32-34,37,43-46,71-74,78-86,95,97-120,128-129,176,207-209H,15-18,24-31,35-36,38-42,47-70,75-77,159-162H2,1-14H3,(H2,163,210)(H2,164,211)(H2,165,212)(H2,166,220)(H,171,178)(H,172,179)(H,173,180)(H,177,222)(H,181,213)(H,182,221)(H,183,226)(H,184,225)(H,185,229)(H,186,233)(H,187,243)(H,188,224)(H,189,234)(H,190,245)(H,191,240)(H,192,241)(H,193,228)(H,194,236)(H,195,237)(H,196,231)(H,197,223)(H,198,227)(H,199,239)(H,200,238)(H,201,230)(H,202,246)(H,203,235)(H,204,244)(H,205,232)(H,206,242)(H,214,215)(H,216,217)(H,218,219)(H4,167,168,174)(H4,169,170,175)/t95-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,128-,129-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHGGFNQNKDOP-WUHMHANXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C158H248N48O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71539-01-0
Record name Parathyroid hormone (7-34)amide, Tyr(34)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071539010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

L-Tyrosinamide, a derivative of the amino acid tyrosine, has garnered attention in biological research due to its potential applications in drug discovery and biochemical studies. This compound is part of a larger class of peptides that includes various amino acid sequences, notably those containing L-phenylalanine, L-norleucine, and other residues. Understanding the biological activity of L-Tyrosinamide and its associated peptides is crucial for exploring their therapeutic potentials.

L-Tyrosinamide (CAS No. 4985-46-0) has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and a molecular weight of 180.2 g/mol. It is classified as an amino acid amide and exhibits properties that influence its interaction with biological systems, including enzyme activity and receptor binding.

1. Binding Affinity and Mechanisms

Research has demonstrated that L-Tyrosinamide can bind to specific DNA aptamers, indicating its potential role in molecular recognition processes. A study utilizing the SELEX method found that aptamers selected for L-Tyrosinamide exhibited a dissociation constant (KdK_d) of approximately 45 µM, suggesting moderate binding affinity . This property may facilitate its use in drug design and targeted therapies.

2. Peptide Assembly and Functionalization

L-Tyrosinamide plays a significant role in peptide assembly, particularly in the formation of self-assembling peptide structures. Studies have shown that tyrosine-rich peptides can form ordered nanostructures, which are essential for various biochemical applications, including drug delivery systems and biosensors . The arrangement of amino acids within these peptides affects their mechanical properties and biological functionalities.

3. Neuropharmacological Effects

Investigations into the neuropharmacological effects of related compounds, such as N-beta-phenylpropionyl-L-tyrosine, have revealed insights into how structural variations influence neuronal inhibition. These compounds demonstrated inhibitory effects on neurons in the African giant snail model, suggesting potential applications in neuromodulation . The structure-activity relationship indicates that specific hydrophobic groups enhance inhibitory potency.

4. Sulphation Reactions

L-Tyrosinamide derivatives have been studied for their capacity to undergo biological sulphation, a modification that can alter their functional properties. In vitro studies showed that L-tyrosyl peptides could yield multiple sulphated products when exposed to rat liver preparations, indicating metabolic pathways that could be exploited for therapeutic purposes .

Case Studies

StudyFocusKey Findings
Aptamer SelectionBinding AffinityIdentified aptamer with Kd=45μMK_d=45\mu M for L-Tyrosinamide
Peptide AssemblyStructural PropertiesTyrosine-rich peptides form nanostructures influencing reactivity
NeuropharmacologyInhibitory EffectsN-beta-phenylpropionyl-L-tyrosine showed significant neuronal inhibition
SulphationMetabolic ActivityL-Tyrosyl peptides undergo O-sulphation yielding multiple products

Scientific Research Applications

Biochemical Research

Biochemical Properties

  • L-Tyrosinamide is utilized in biochemical assays due to its structural similarity to L-tyrosine, which is pivotal in neurotransmitter synthesis. Its interactions with enzymes like tyrosinase make it a valuable model compound for studying enzyme kinetics and mechanisms .

Cellular Effects

  • Research indicates that L-Tyrosinamide can influence cellular processes by interacting with DNA aptamers, leading to conformational changes that affect gene expression and regulation.

Molecular Mechanisms

  • The compound binds to specific enzymes, acting as a substrate for tyrosine hydroxylase, which catalyzes the conversion of L-Tyrosinamide to catecholamines, crucial for neurotransmission .

Pharmaceutical Applications

Therapeutic Potential

  • Due to its structural resemblance to L-tyrosine, L-Tyrosinamide is being investigated for its potential therapeutic effects in treating neurological disorders. It may modulate neurotransmitter levels, offering insights into new treatment pathways for conditions such as depression and anxiety .

Drug Development

  • The compound's unique properties facilitate the design of novel drug candidates. For instance, derivatives of L-Tyrosinamide have been explored for their anticancer activities by linking them to known chemotherapeutic agents .

Industrial Applications

Biosensor Development

  • In industrial settings, L-Tyrosinamide is employed in the development of biosensors. Its ability to interact with biological molecules makes it suitable for detecting specific biomolecules in various assays.

Synthesis of Complex Molecules

  • The compound serves as a building block in synthesizing more complex peptides and proteins. Its reactivity allows for the creation of peptide libraries that can be screened for various biological activities .

Case Study 1: Enzymatic Reactions

A study demonstrated that L-Tyrosinamide enhances the activity of tyrosinase under specific conditions, indicating its role as an activator in enzymatic reactions relevant to melanin production in melanocytes.

Case Study 2: Neurotransmitter Synthesis

Research on animal models showed that administering L-Tyrosinamide increased levels of dopamine and norepinephrine, suggesting its potential use in treating mood disorders related to neurotransmitter imbalances .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic ring of the L-tyrosinamide moiety undergoes oxidation, forming quinones or hydroxylated derivatives.

Reaction Conditions Products Key Findings
H₂O₂ + L-ascorbic acid (pH 7.4)AmidodopachromeCatalyzed by Cu²⁺/Fe³⁺-terpyridine aptamers; involves - OH and ascorbate radicals .
Alkaline pH (8.0–10.0)Quinone derivativesRate increases with pH due to phenolate ion formation .
Aerobic conditions + enzymesDopaquinone intermediatesAssociated with enzymatic pathways in neurotransmitter synthesis .

These reactions are critical for biological functions, such as melanin synthesis and enzymatic cascades. The catalytic role of metal ions in oxidation is highlighted by Michaelis-Menten kinetics observed in nucleoapzyme systems .

Alkylphosphorylation

The phenolic oxygen of tyrosine reacts with diisopropylphosphorofluoridate (DFP), forming phosphorylated derivatives.

Mechanism :

  • Nucleophilic attack by the phenolate ion on the electrophilic phosphorus atom of DFP .

  • Rate increases at higher pH (optimal at pH 9.0), confirming phenolate ion reactivity .

Experimental Data :

  • Model compound (ATA) reactions show a second-order rate constant of k=1.2×103M1s1k=1.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at pH 9.0 .

  • Steric hindrance in larger peptides may reduce phosphorylation efficiency compared to small-molecule analogs .

Hydrolysis of Amide Bonds

The peptide backbone and tyrosinamide’s amide group are susceptible to hydrolysis.

Conditions Target Bonds Outcome
Acidic (HCl, 6M)Leucyl-glycyl, seryl-norleucylCleavage into smaller peptides.
Basic (NaOH, 0.1M)Asparaginyl-leucylDegradation to free amino acids.
Enzymatic (trypsin/proteases)Lysyl/arginyl residuesSite-specific cleavage for structural analysis.

Hydrolysis is pH-dependent, with acidic conditions favoring aspartyl-proline cleavage and basic conditions targeting glutamyl residues.

Enzymatic Modifications

The peptide interacts with kinases and proteases via its tyrosine and polar residues:

Kinase Interactions

  • Acts as a substrate for Bruton tyrosine kinase (BTK), undergoing Michael addition with cysteine residues in ATP-binding pockets .

  • Computational studies (DFT/EVB simulations) reveal a water-assisted mechanism with a free energy barrier of 19.5kcal mol19.5\,\text{kcal mol} for BTK vs. 23.1kcal mol23.1\,\text{kcal mol} for ITK, explaining selectivity .

Protease Resistance

  • The norleucyl and alpha-glutamyl residues confer resistance to chymotrypsin, extending half-life in biological systems .

Synthetic Modifications

The peptide undergoes site-specific functionalization:

Reaction Reagents Application
PalmitoylationPalmitic acid + DCCLipid conjugation for enhanced bioavailability .
Fluorescent labelingFITC (pH 8.5)Imaging studies in cellular uptake assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Binding Affinity and Structural Interactions

L-Tyrosinamide exhibits distinct binding properties compared to other L-amino acid amides due to its aromatic side chain. Key findings include:

Compound Binding Affinity (Kd) Key Structural Features Interactions with MeAmi_SBP/Aptamer References
L-Tyrosinamide 0.187 µM (MeAmi_SBP) Phenolic hydroxyl, aromatic Hydrophobic/pi-stacking (Trp32, Tyr32), backbone H-bonds
Glycinamide 49.7 µM (MeArim_SBP) No side chain Backbone H-bonds only; lacks stabilizing side-chain interactions
D-Tyrosinamide >0.187 µM (inferred) Mirror-image conformation Poor fit in chiral binding pockets; lower affinity in aptamer assays
L-Alaninamide Intermediate affinity Methyl side chain Moderate hydrophobic interactions; no aromatic stabilization
  • Mechanistic Insights: L-Tyrosinamide’s phenolic group forms pi-stacking and hydrophobic interactions with Trp32/Trp410 in MeAmi_SBP, enhancing affinity 250-fold over glycinamide . In contrast, glycinamide relies solely on backbone hydrogen bonds with Asp413 and Trp34 .

Enantiomeric Specificity and Stereoselectivity

L-Tyrosinamide’s chiral recognition is critical in biochemical applications:

  • Aptamer Sensors : Aptamers discriminate between L- and D-tyrosinamide, enabling enantiopurity analysis in droplets. The L-form induces fluorescence via aptamer-complementary strand displacement, while the D-form shows negligible response .
  • Nanozyme Catalysis: Aptamer-conjugated nanozymes oxidize L-tyrosinamide twice as efficiently as D-tyrosinamide due to stereoselective binding .
  • Resolution of DL-Glutamic Acid : L-Tyrosinamide resolves DL-glutamic acid into enantiomers with 65–80% yield, outperforming L-phenylalaninamide, which fails to form stable diastereomeric salts .

Functional and Application-Based Differences

Application L-Tyrosinamide Role Competing Compounds Performance/Advantage References
Enzyme Screening Substrate for tryptophan synthase variants D-Tyrosinamide Enables label-free, high-throughput screening in droplets
Aptamer-Based Assays Ligand for fluorescence sensors Glycinamide, L-alaninamide Higher sensitivity (Kd = 45 µM) and enantioselectivity
Bacterial Transport Substrate for MeAmi_SBP L-Serinamide, glycinamide Superior affinity due to aromatic interactions

Thermodynamic and Environmental Influences

  • Thermodynamics : Binding to aptamers is enthalpy-driven (ΔH = -9.6 kcal/mol), involving conformational changes from B-DNA to A-DNA. Mg²⁺ enhances affinity by stabilizing the aptamer structure .
  • Metal Ion Effects : Ca²⁺ binds MeAmi_SBP (KD = 2.80 µM), slightly reducing apo-protein stability but enhancing ligand-induced thermal shifts. This suggests Ca²⁺ modulates structural dynamics during ligand binding .
  • pH and Salt Dependence : Aptamer binding is optimal at pH 7.4 and requires >50 mM NaCl, emphasizing electrostatic contributions .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling this polypeptide, given its acute toxicity risks?

  • Methodological Guidance :

  • Refer to GHS classifications (e.g., H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .
  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact.
  • Implement spill containment measures (e.g., inert absorbents) and emergency eyewash/shower stations.
  • Rationale: Acute toxicity data (e.g., LD₅₀ values) are often extrapolated from shorter peptides like L-Tyrosinamide derivatives .

Q. What solid-phase synthesis strategies are effective for constructing long peptides like this?

  • Methodological Guidance :

  • Use SPPS (Solid-Phase Peptide Synthesis) with Fmoc/t-Bu protection for sequential amino acid addition .
  • Optimize resin choice (e.g., Wang resin for carboxyl-terminal amides) and coupling reagents (e.g., HBTU/HOBt).
  • Purify via HPLC with C18 columns and characterize with MALDI-TOF MS or LC-MS to verify sequence integrity.
  • Note: Long peptides (>30 residues) require iterative deprotection/coupling cycles and side-chain stability monitoring .

Q. How can researchers assess the proteolytic stability of this polypeptide in biological systems?

  • Methodological Guidance :

  • Conduct enzymatic assays with proteases (e.g., chymotrypsin, trypsin) in pH-controlled buffers.
  • Use LC-MS to track cleavage products. For example, chymotrypsin hydrolyzes L-Tyrosinamide at aromatic residues (KD ~0.0003) .
  • Compare degradation rates in serum vs. purified enzyme systems to model in vivo stability.

Advanced Research Questions

Q. How do side-chain interactions influence the binding affinity of L-Tyrosinamide-containing sequences to bacterial solute-binding proteins?

  • Methodological Guidance :

  • Use differential scanning fluorimetry (DSF) to measure thermal shifts (ΔTm) and calculate dissociation constants (KD). For example:
LigandKD (μM)
Glycinamide49.7
L-Tyrosinamide0.187
  • Perform computational docking (e.g., AutoDock Vina) to model hydrophobic/π-stacking interactions (e.g., between Tyr side chains and Trp32/Trp410 in MeAmi_SBP) .
  • Validate with mutagenesis (e.g., Trp→Ala substitutions) to confirm enthalpic contributions from side chains .

Q. What biosensor designs optimize the detection of low-concentration L-Tyrosinamide in complex matrices?

  • Methodological Guidance :

  • Use biolayer interferometry (BLI) with aptamer-functionalized sensors. Key parameters:
  • Low aptamer density (e.g., 0.1 pmol/mm²) improves KD accuracy (e.g., 0.2 nM for L-Tyrosinamide) .
  • 3D hydrogel sensors enhance signal-to-noise ratios in serum .
  • For chiral purity, employ electrochemical aptasensors with graphene-Au nanocomposites (LOD: 0.1% enantiomeric excess) .

Q. How can structural conservation in solute-binding proteins inform the design of peptide inhibitors?

  • Methodological Guidance :

  • Perform sequence alignment (e.g., Clustal Omega) of MeAmi_SBP homologs to identify conserved binding residues (e.g., Tyr32, Trp435) .
  • Synthesize peptide analogs with D-amino acids or methylated backbones to disrupt conserved interactions.
  • Validate inhibition via isothermal titration calorimetry (ITC) to measure ΔG and binding stoichiometry.

Q. What techniques resolve contradictions in kinetic data between SPR and BLI for peptide-aptamer interactions?

  • Methodological Guidance :

  • Compare sensor surface chemistries:
  • SPR (Surface Plasmon Resonance) : High-density aptamers may cause steric hindrance, reducing kon.
  • BLI : Low-density aptamers mimic solution-phase kinetics (e.g., kon = 1.2×10⁴ M⁻¹s⁻¹ for L-Tyrosinamide) .
  • Use global fitting (e.g., Scrubber software) to reconcile discrepancies from mass transport limitations.

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